Multi-day membrane protein protocols often fail due to glycosidase degradation of O-linked detergents. Heptyl 1-thiohexopyranoside solves this with a thioether linkage, resisting enzymatic cleavage and ensuring constant micelle properties. • Glycosidase-resistant S-glycosidic bond ensures reproducible CMC (~30 mM) throughout purification. • Intermediate CMC balances gentle extraction and efficient solubilization for delicate transporters and ATPases. • ≥98% purity, ideal for liposome reconstitution and functional assays.
Heptyl 1-thiohexopyranoside is a non-ionic biological detergent belonging to the alkyl thioglycoside class. These surfactants are composed of a hydrophilic sugar headgroup and a hydrophobic seven-carbon alkyl tail, joined by a thioether linkage. This structure makes them effective for solubilizing, stabilizing, and reconstituting integral membrane proteins for functional and structural studies. [REFS-1, REFS-2] Due to their electroneutrality, high water solubility, and defined critical micelle concentration (CMC), alkyl thioglycosides like the heptyl and octyl forms are considered particularly useful detergents in biological systems. [2]
Substituting Heptyl 1-thiohexopyranoside with near analogs is often unsuccessful due to two critical molecular features. First, the alkyl chain length dictates the detergent's hydrophobicity and resulting critical micelle concentration (CMC); even a single carbon difference (e.g., hexyl vs. heptyl vs. octyl) significantly alters the CMC, which is a primary parameter in optimizing protein solubilization and crystallization. [1] Second, the thioether (S-glycosidic) bond provides a distinct advantage over its more common oxygen-linked (O-glycosidic) counterparts, such as Heptyl β-D-glucopyranoside. This thio-linkage confers significant resistance to enzymatic degradation by glycosidases, which are often present in cell lysates. [REFS-2, REFS-3] This enhanced stability makes it a more reliable choice for multi-day experiments or when working with crude biological preparations where enzymatic activity could compromise O-linked detergents. [2]
Heptyl 1-thiohexopyranoside occupies a key intermediate position in the CMC spectrum of common alkyl thioglucosides. Its CMC of ~29-30 mM is situated between that of the shorter chain n-Hexyl (~250 mM) and longer chain n-Octyl (~9 mM) analogs. [REFS-1, REFS-2, REFS-3] This intermediate value allows for finer control in solubilization protocols where the higher CMC of hexyl analogs may be too weak to be effective and the lower CMC of octyl analogs may be too aggressive or difficult to remove via dialysis.
| Evidence Dimension | Critical Micelle Concentration (CMC) in H₂O |
| Target Compound Data | ~29-30 mM |
| Comparator Or Baseline | n-Hexyl β-D-thioglucopyranoside: ~250 mM; n-Octyl β-D-thioglucopyranoside: ~9 mM |
| Quantified Difference | Approximately 8-9 times lower CMC than the hexyl analog and 3 times higher than the octyl analog. |
| Conditions | Aqueous solution, standard temperature and pressure. |
This specific CMC value enables access to a solubilization window that is inaccessible with shorter or longer alkyl chain detergents, crucial for optimizing extraction of specific membrane proteins.
The thioether linkage in Heptyl 1-thiohexopyranoside provides robust stability against enzymatic hydrolysis, a critical failure point for its O-glycoside counterpart, Heptyl β-D-glucopyranoside. Studies on analogous S- and O-linked glycosides demonstrate that the thioacetal group in S-glycosides resists cleavage by cellular hexosaminidases. [1] This chemical stability can improve inhibitor efficacy by over 10-fold in cell-based assays compared to O-glycosides, which are susceptible to degradation. [REFS-1, REFS-2]
| Evidence Dimension | Resistance to Enzymatic Hydrolysis |
| Target Compound Data | High (resistant to cleavage by many glycosidases) |
| Comparator Or Baseline | O-glycosides (e.g., Heptyl β-D-glucopyranoside): Low (susceptible to cleavage by glycosidases) |
| Quantified Difference | S-glycosides can be >10-fold more effective as metabolic decoys due to enhanced stability. |
| Conditions | Cell-based assays with cytoplasmic, lysosomal, and nuclear hexosaminidases. |
For long-duration experiments or when using crude cell lysates, this compound ensures detergent integrity, preventing loss of function and improving reproducibility compared to O-linked detergents.
Heptyl 1-thiohexopyranoside has been shown to be as effective as the widely used n-octyl β-D-glucoside and n-octyl 1-thio-β-D-glucopyranoside for solubilizing membrane proteins from E. coli. [1] In direct application, it was successfully used in a detergent-dilution procedure to reconstitute the H+-translocating ATPase (F1F0) and the melibiose carrier into liposomes, confirming its utility for preparing functional proteoliposomes for transport assays. [1] Its higher solubility at low temperatures compared to octylthioglucoside provides a handling and processability advantage in protocols requiring cold conditions. [1]
| Evidence Dimension | Efficacy in Solubilizing and Reconstituting E. coli Membrane Proteins |
| Target Compound Data | Effective for solubilization and reconstitution of H+-ATPase and melibiose carrier. |
| Comparator Or Baseline | n-Octyl β-D-glucoside and n-Octyl 1-thio-β-D-glucopyranoside (both effective). |
| Quantified Difference | Equivalent efficacy with improved low-temperature solubility over octylthioglucoside. |
| Conditions | Solubilization of E. coli membranes and reconstitution into liposomes via detergent-dilution method. |
This provides direct evidence that the compound is a validated, effective alternative to more common detergents, with a specific process advantage (low-temperature solubility) for labs working on sensitive proteins.
This compound is the right choice for reconstituting membrane proteins like ion-coupled transporters or ATPases into liposomes for functional assays. Its proven effectiveness in reconstituting active E. coli transport proteins, combined with its intermediate CMC for controlled detergent removal, makes it ideal for creating proteoliposomes with low passive leakiness. [1]
When performing multi-day purification protocols or working with initial extracts from tissues or cells that contain active glycosidases, Heptyl 1-thiohexopyranoside is a preferred choice over its O-linked analogs. Its resistance to enzymatic degradation ensures detergent concentration and micelle properties remain constant, leading to higher reproducibility. [2]
For membrane proteins that are denatured by low-CMC detergents (like octyl or dodecyl maltoside) but are not efficiently extracted by high-CMC detergents (like hexyl glucoside), this compound offers a crucial intermediate option. Its ~29-30 mM CMC provides a balance of solubilizing power and gentleness required for optimizing the extraction of delicate or low-abundance proteins.